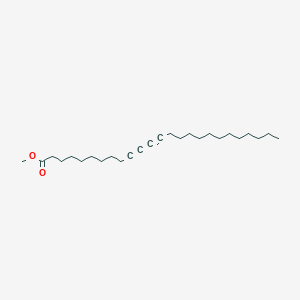
1-Brom-2,6-Difluorbenzol
Übersicht
Beschreibung
1-Bromo-2,6-difluorobenzene is an organic compound with the molecular formula C6H3BrF2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 6 positions, and one hydrogen atom is replaced by a bromine atom at the 1 position. This compound is a clear yellow liquid at room temperature and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of liquid crystal materials and other advanced materials.
Biology and Medicine: It serves as an intermediate in the synthesis of biologically active molecules and potential drug candidates
Wirkmechanismus
Target of Action
It’s known to be used in the synthesis of tris(fluorophenyl)boranes .
Mode of Action
The mode of action of 1-Bromo-2,6-difluorobenzene involves its participation in three-component coupling reactions with benzyne and isocyanides . This reaction is a key step in the synthesis of tris(fluorophenyl)boranes .
Result of Action
The molecular and cellular effects of 1-Bromo-2,6-difluorobenzene’s action are primarily observed in its role as a reagent in chemical synthesis . The compound contributes to the formation of tris(fluorophenyl)boranes, which have various applications in chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,6-difluorobenzene can be synthesized through a multi-step process starting from 2,6-difluorobenzoic acid. The process involves the following steps:
Formation of the Intermediate: The 2,6-difluorobenzoic acid is first converted into an intermediate compound using (tri-tert-butylphosphane)gold (I) chloride and silver (I) oxide in N,N-dimethylformamide at 100°C for 3 hours under an inert atmosphere.
Industrial Production Methods: Industrial production methods for 1-Bromo-2,6-difluorobenzene typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-2,6-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can undergo coupling reactions with arynes and isocyanides to form complex organic molecules. .
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Complex organic molecules, such as tris(fluorophenyl)boranes, can be synthesized through coupling reactions
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,6-difluorobenzene can be compared with other similar compounds, such as:
- 1-Bromo-3,5-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
- 1-Bromo-2-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
Uniqueness: The unique positioning of the bromine and fluorine atoms in 1-Bromo-2,6-difluorobenzene provides distinct reactivity patterns and steric effects, making it valuable in specific synthetic applications .
Eigenschaften
IUPAC Name |
2-bromo-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZTZLCMURHWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214462 | |
| Record name | 1-Bromo-2,6-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-56-2 | |
| Record name | 2-Bromo-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,6-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,6-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,6-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the photodissociation of 1-bromo-2,6-difluorobenzene doesn't follow a simple bond-fission mechanism. Could you elaborate on the dynamics observed and the factors contributing to this complexity?
A: While 1-bromo-2,6-difluorobenzene appears symmetric, its photodissociation doesn't follow a simple C-Br bond breaking process as one might expect. The angular distribution of the Br(2P3/2) product, a key indicator of the dissociation process, shows significant variation with increasing photon energy. [] This suggests a more intricate mechanism than a straightforward bond fission. Theoretical calculations point to the involvement of two additional molecular coordinates:
- Asymmetric C-F stretching: This vibration alters the orientation of the transition dipole moment, further influencing the dissociation dynamics. []
Q2: What analytical techniques were employed to study the photodissociation of 1-bromo-2,6-difluorobenzene?
A: The primary technique used to study the photodissociation dynamics of 1-bromo-2,6-difluorobenzene was imaging of the recoiling velocity distributions of photofragments. [] This technique allows researchers to visualize the speed and angular distribution of the fragments produced during the photodissociation process, providing valuable insights into the underlying mechanisms. This experimental data was then complemented by ab initio calculations to further elucidate the potential energy surfaces and dynamics involved. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)



